4-Hydroxy Trimethoprim-13C3

Catalog No.
S14381613
CAS No.
M.F
C14H18N4O4
M. Wt
309.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy Trimethoprim-13C3

Product Name

4-Hydroxy Trimethoprim-13C3

IUPAC Name

2,4-diamino-5-[[3,4,5-tri((113C)methoxy)phenyl]methyl]-1H-pyrimidin-6-one

Molecular Formula

C14H18N4O4

Molecular Weight

309.30 g/mol

InChI

InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1+1,2+1,3+1

InChI Key

FYJKTYLNKCUCLP-VMIGTVKRSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N

Isomeric SMILES

[13CH3]OC1=CC(=CC(=C1O[13CH3])O[13CH3])CC2=C(N=C(NC2=O)N)N

4-Hydroxy Trimethoprim-13C3 is a stable isotope-labeled compound, specifically a derivative of Trimethoprim, which is a well-known antibacterial agent. This compound is distinguished by the incorporation of carbon-13 isotopes into its molecular structure, enhancing its utility in various scientific research applications. The primary function of Trimethoprim is to inhibit bacterial dihydrofolate reductase, an enzyme critical for the synthesis of folate in bacteria, thereby exhibiting antibacterial properties. The stable isotope labeling allows for more precise tracking and analysis in metabolic studies and other research contexts.

, including:

  • Oxidation: The hydroxyl group present in the compound can be oxidized to form ketones or aldehydes. Common reagents for this reaction include potassium permanganate and chromium trioxide under acidic or basic conditions.
  • Reduction: The compound can be reduced to yield alcohols or amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The aromatic ring of 4-Hydroxy Trimethoprim-13C3 is susceptible to electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

The biological activity of 4-Hydroxy Trimethoprim-13C3 is primarily linked to its parent compound, Trimethoprim. It exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria by inhibiting dihydrofolate reductase. This inhibition disrupts folate synthesis, which is essential for nucleic acid production in bacteria. Additionally, the stable isotope labeling allows researchers to study its pharmacokinetics and metabolic pathways in biological systems more effectively .

The synthesis of 4-Hydroxy Trimethoprim-13C3 involves several key steps:

  • Starting Materials: The synthesis typically begins with commercially available Trimethoprim.
  • Isotope Labeling: Carbon-13 labeled reagents are introduced to incorporate the isotopes into specific positions within the molecule.
  • Reaction Conditions: These reactions are performed under controlled conditions that may involve catalysts and solvents such as dimethyl sulfoxide, ethanol, or methanol. The specific conditions can vary based on the desired end product and reaction pathway .

4-Hydroxy Trimethoprim-13C3 has a broad range of applications across various fields:

  • Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and reaction mechanisms.
  • Biology: The compound is employed in metabolic studies to trace the pathways of Trimethoprim within biological systems.
  • Medicine: It is utilized in pharmacokinetic studies to understand the distribution and metabolism of Trimethoprim in the human body.
  • Industry: The compound plays a role in developing new antibacterial agents and quality control processes for pharmaceutical products .

Research involving 4-Hydroxy Trimethoprim-13C3 often focuses on its interactions with biological systems, particularly regarding how it affects metabolic pathways and its potential side effects when used therapeutically. Studies have indicated that metabolites of Trimethoprim may modify endogenous proteins, contributing to idiosyncratic adverse drug reactions. Understanding these interactions can help mitigate risks associated with antibiotic treatments .

Several compounds share similarities with 4-Hydroxy Trimethoprim-13C3, particularly in their structure and function as antibacterial agents:

Compound NameFunctionUnique Features
TrimethoprimAntibacterial agentParent compound; widely used in combination therapies
PyrimethamineAntifolate antimicrobialPrimarily used for treating malaria
MethotrexateChemotherapeutic agentInhibits dihydrofolate reductase; used in cancer therapy

Uniqueness

The uniqueness of 4-Hydroxy Trimethoprim-13C3 lies in its stable isotope labeling with carbon-13, which provides distinct advantages for analytical techniques such as NMR spectroscopy. This enables more precise tracking of its behavior in biological systems compared to non-labeled compounds .

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

309.14286957 g/mol

Monoisotopic Mass

309.14286957 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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